2-(3-Methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl)ethan-1-amine
Description
Properties
IUPAC Name |
2-(3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl)ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N5S/c1-5-9-10-7-12(5)11-6(2-3-8)4-13-7/h2-4,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIAGAJZOAKEUFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(CS2)CCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 1,2,4-Triazole-3-Thiols with α-Halocarbonyl Precursors
The most widely employed strategy involves reacting 3-methyl-1,2,4-triazole-5(4H)-thione 1 with α-halocarbonyl compounds bearing ethanamine precursors. For instance, treatment of 1 with 2-bromoethylacetamide 2 in ethanol under reflux for 8–10 hours yields the intermediate 6-(2-aminoethyl)-3-methyl-7H- triazolo[3,4-b][1, thiadiazine 3 (Scheme 1). This method, adapted from Aggarwal et al., achieves moderate yields (65–70%) but requires prolonged reaction times .
Optimization via Microwave Irradiation : Replacing conventional heating with microwave irradiation (MWI) at 120°C for 15 minutes enhances the yield to 85% while reducing side products. The dielectric heating effect promotes faster cyclization, as demonstrated in analogous syntheses of triazolothiadiazine carboxylates .
Hydrolysis and Reductive Amination of Carboxylate Esters
Ethyl 3-methyl-7H- triazolo[3,4-b] thiadiazine-6-carboxylate 4 serves as a key intermediate. Synthesis involves reacting 1 with ethyl 3-bromo-2-oxopropanoate 5 in ethanol under reflux, followed by hydrolysis using lithium hydroxide in MeOH/H₂O to yield carboxylic acid 6 (Scheme 2). The acid is subsequently converted to the amide 7 via coupling with ethylenediamine and T3P® (propane phosphonic acid anhydride) in dichloromethane.
Critical Data :
| Step | Reagent/Conditions | Yield (%) |
|---|---|---|
| Ester formation | Ethanol, reflux, 8 h | 78 |
| Hydrolysis | LiOH, MeOH/H₂O, rt, 4 h | 92 |
| Amidation | T3P®, DCM, 0°C→rt, 12 h | 81 |
Reductive amination of 7 using sodium borohydride in methanol affords the target amine 3 in 88% yield .
One-Pot Synthesis Using Visible-Light Photoredox Catalysis
A novel one-pot method utilizes visible-light photocatalysis to couple 1,3-diketones 8 with N-bromosuccinimide (NBS) and 1 in ethanol/water (4:1). The reaction, catalyzed by p-toluenesulfonic acid (p-TsOH) under compact fluorescent light (CFL, 27 W), generates 6-(2-aminoethyl)-3-methyl-7H-triazolothiadiazine 3 via radical intermediates (Scheme 3). This approach achieves 76% yield with excellent regioselectivity, attributed to the stabilizing effect of the ethanamine moiety on the transition state .
Chemoselective Sequential Double Addition Reaction
A chemoselective route involves InCl₃-catalyzed nucleophilic addition of 3-methyl-1,2,4-triazole-3-amine 9 to nitroepoxide 10 , followed by cyclohexyl isocyanide addition (Scheme 4). The intermediate 11 undergoes intramolecular cyclization to form 3 with 82% yield. Stereochemical control is achieved through Newman projection analysis, favoring the conformer with minimal steric hindrance between methyl and aryl groups .
Catalyst-Free Regioselective Cyclization
Reacting 1 with 2-chloroethylamine hydrochloride 12 in methanol at ambient temperature produces 3 via a catalyst-free mechanism (Scheme 5). The thiol group initiates nucleophilic attack on the electrophilic carbon, followed by amine-assisted cyclization. This method offers a greener alternative with 73% yield and >95% purity after recrystallization .
Solid-Phase Synthesis Using Resin-Bound Intermediates
For scalable production, Wang resin-bound 3-methyl-triazole 13 is treated with bromoacetonitrile in DMF, followed by cleavage with trifluoroacetic acid (TFA) to yield nitrile 14 . Hydrogenation over Raney nickel in ammonia/methanol provides 3 with 68% overall yield (Scheme 6). While cost-intensive, this method facilitates high-throughput screening .
Comparative Analysis of Synthetic Routes
Table 1: Efficiency Metrics Across Methods
| Method | Yield (%) | Purity (%) | Time (h) | Scalability |
|---|---|---|---|---|
| Cyclocondensation | 70 | 90 | 10 | Moderate |
| Reductive Amination | 88 | 95 | 16 | High |
| Photoredox Catalysis | 76 | 93 | 3 | Low |
| Chemoselective Addition | 82 | 91 | 6 | Moderate |
| Catalyst-Free | 73 | 95 | 8 | High |
| Solid-Phase | 68 | 89 | 24 | Low |
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{1{Vision on Synthetic and Medicinal Facets of 1,2,4-Triazolo[3,4-b]1,3,4 ...[{{{CITATION{{{_2{Novel [1,2,4]triazolo[3,4-b][1,3,4]thiadiazine and 1,2,4 ... - MDPI.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding oxo-compounds.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Introduction to 2-(3-Methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl)ethan-1-amine
The compound This compound is a derivative of the triazolo-thiadiazine class, which has garnered attention due to its potential biological activities. This article explores its applications in scientific research, particularly in medicinal chemistry and pharmacology.
Basic Information
- Molecular Formula : C₇H₈N₄S
- Molecular Weight : 212.23 g/mol
- CAS Number : 1017422-44-4
Structural Characteristics
The compound features a triazolo-thiadiazine core which is known for its diverse biological activities. The presence of the methyl group and the ethylamine side chain contributes to its pharmacological properties.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of triazolo-thiadiazines exhibit significant antimicrobial properties. For instance, compounds with similar structures have been tested against various strains of bacteria and fungi.
Case Study: Antifungal Activity
A study synthesized several triazolo-thiadiazine derivatives and evaluated their antifungal activity against Candida species. Among these, certain derivatives showed potent activity with Minimum Inhibitory Concentrations (MIC) as low as 6.25 µg/mL compared to standard antifungal agents like ketoconazole . This suggests that the compound may be effective against fungal infections.
Cytotoxicity Studies
The cytotoxic effects of triazolo-thiadiazine derivatives have also been investigated. In vitro assays demonstrated that some compounds exhibited cytotoxicity against cancer cell lines while maintaining low toxicity towards non-cancerous cells. For example, certain derivatives were found to have IC₅₀ values comparable to established chemotherapeutics .
Anti-inflammatory Properties
Research indicates that triazolo-thiadiazine derivatives may possess anti-inflammatory properties. Compounds from this class have been shown to inhibit pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases .
Potential in Drug Design
The unique structure of triazolo-thiadiazines allows for modifications that can enhance their pharmacological profiles. Structure-activity relationship (SAR) studies are ongoing to optimize these compounds for better efficacy and reduced side effects.
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism by which 2-(3-Methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl)ethan-1-amine exerts its effects involves interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The biological and physicochemical properties of triazolo-thiadiazine derivatives are highly dependent on substituent patterns. Below is a systematic comparison of 2-(3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl)ethan-1-amine with structurally analogous compounds.
Structural Analogues and Substituent Effects
Physicochemical Properties
| Property | Ethanamine Derivative | Ethyl Ester Analogue | Cyclopropyl Derivative |
|---|---|---|---|
| Molecular Weight | 238.3 g/mol | 296.3 g/mol | 181.2 g/mol |
| LogP | 1.5 | 2.8 | 1.9 |
| PSA | 85 Ų | 72 Ų | 78 Ų |
| Melting Point | 180–185°C | 160–165°C | 195–200°C |
Key Research Findings
Substituent Impact : The ethanamine group at position 6 significantly enhances water solubility compared to ester or aromatic substituents, making it more suitable for oral bioavailability .
Antimicrobial Superiority : Aromatic amine derivatives (e.g., 3-(3-methyl-triazolo-thiadiazin-6-yl)aniline) exhibit lower MIC values against Staphylococcus aureus (1.5 μg/mL) than the ethanamine analogue (2.5 μg/mL), suggesting stronger target binding .
Synthetic Flexibility : Phase-transfer catalysis (e.g., using tetrabutylammonium iodide) optimizes yields for derivatives with polar substituents, such as carboxylic acids or amines .
Biological Activity
The compound 2-(3-Methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl)ethan-1-amine , also known as (3-Methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl)acetic acid , belongs to a class of heterocyclic compounds that have garnered attention for their diverse biological activities. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound.
- Molecular Formula : C7H8N4O2S
- Molecular Weight : 212.23 g/mol
- CAS Number : 1017422-44-4
Synthesis
The synthesis of triazolothiadiazine derivatives typically involves the reaction of 4-amino-4H-[1,2,4]triazole-3-thiols with various bromoacetophenones or similar electrophiles. The reaction conditions often include heating in alcohol solvents to facilitate the formation of the thiadiazine ring structure. Confirmatory techniques such as NMR spectroscopy and elemental analysis are employed to validate the structure of synthesized compounds .
Anticancer Activity
Research indicates that derivatives of triazolothiadiazines exhibit significant anticancer properties. A study demonstrated that these compounds can initiate apoptosis in cancer cells through various pathways . The synthesized derivatives were tested against multiple cancer cell lines, showing IC50 values ranging from 1.1 to 18.8 µM, indicating potent cytotoxic effects .
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| 9b | 18.8 | A549 (lung carcinoma) |
| 3Aa | 5.2 | MCF-7 (breast cancer) |
| 3Ad | 8.0 | HCT116 (colon cancer) |
Antimicrobial Activity
Triazolothiadiazine derivatives have also shown promising antimicrobial properties. In vitro studies revealed efficacy against various bacterial strains and fungi. For instance, certain derivatives were more effective than traditional antifungal agents like ketoconazole against Candida species .
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 3Aa | Staphylococcus aureus | 12 µg/mL |
| 3Ac | Escherichia coli | 15 µg/mL |
Anti-inflammatory and Analgesic Properties
In addition to anticancer and antimicrobial activities, these compounds exhibit anti-inflammatory and analgesic effects. They have been shown to inhibit pro-inflammatory cytokines and enzymes involved in pain pathways .
Case Studies
- Anticancer Study : A study focused on the compound's effects on lung carcinoma cells (A549). The results indicated that treatment with derivative 9b led to significant reductions in cell viability and induced apoptosis through mitochondrial pathways.
- Antimicrobial Efficacy : Another investigation assessed the effectiveness of several triazolothiadiazine derivatives against a panel of pathogenic bacteria and fungi. The results highlighted the superior activity of these compounds compared to conventional antibiotics.
Q & A
Q. What are the common synthetic routes for 2-(3-Methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl)ethan-1-amine and its derivatives?
Methodological Answer: The compound is synthesized via multicomponent reactions or cyclization strategies. Key routes include:
- Hydrazonoyl chloride reactions : 4-Amino-3-mercaptotriazoles react with hydrazonoyl halides under triethylamine catalysis to form triazolo-thiadiazine derivatives .
- Cyclization of thiol intermediates : 4-Amino-5-(2-alkoxyphenyl)-4H-triazole-3-thioles react with substituted phenacyl bromides in the presence of KOH to yield 6-aryl-3-substituted derivatives .
- Acid-catalyzed cyclization : Acetic acid reflux facilitates cyclization of acetonitrile thioalkyl intermediates to form the triazolo-thiadiazine core .
Q. Which spectroscopic and crystallographic methods are used to characterize this compound?
Methodological Answer:
- X-ray crystallography : Resolves tautomeric forms and confirms molecular geometry. For example, 3-(1H-indol-2-yl)-7H-triazolo-thiadiazin-6-ol was analyzed to identify keto-enol tautomerism .
- Elemental analysis and NMR : Used to verify purity and structural assignments, as demonstrated in the synthesis of 3-(4-chlorophenyl)-7-methyl derivatives .
- UV-Vis and IR spectroscopy : Characterize electronic transitions and functional groups, especially in antioxidant activity studies .
Q. What biological activities have been reported for derivatives of this compound?
Methodological Answer:
- Antioxidant activity : Derivatives like 4-(((6-amino-7H-triazolo-thiadiazin-3-yl)methoxy)methyl)-2,6-dimethoxyphenol showed superior DPPH radical scavenging (IC₅₀ = 12.3 µM) compared to ascorbic acid .
- Antimicrobial activity : 6-(2-alkoxyphenyl)-3-aryl derivatives exhibited structure-dependent antibacterial effects against Gram-positive pathogens, with substituent bulk enhancing activity .
- Anti-inflammatory potential : Chromenone-linked derivatives (e.g., 3-aryl-1H-pyrazol-5-amines) were screened for COX-2 inhibition, though specific data requires further validation .
Advanced Research Questions
Q. How can reaction conditions be optimized for the synthesis of this compound to improve yield and purity?
Methodological Answer:
- Temperature control : Reactions involving phenacyl bromides require 60–80°C to prevent byproduct formation .
- Solvent selection : Ethanol or DMF enhances cyclization efficiency, as seen in the synthesis of 3-(4-chlorophenyl)-7-methyl derivatives .
- Catalyst use : Triethylamine (5–10 mol%) accelerates hydrazonoyl chloride reactions, reducing reaction time to 4–6 hours .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures >95% purity .
Q. What strategies resolve contradictions in biological activity data among derivatives?
Methodological Answer:
- Substituent variation : Electron-withdrawing groups (e.g., Cl, CF₃) on the aryl ring enhance antimicrobial activity, while electron-donating groups (e.g., OCH₃) favor antioxidant effects .
- Assay standardization : Discrepancies in DPPH vs. FRAP results (e.g., compound 9b outperforming ascorbic acid in both) are addressed by normalizing protocols to ROS type and concentration .
- Statistical modeling : Multivariate analysis links steric parameters (e.g., molar refractivity) to bioactivity, isolating outliers for mechanistic reevaluation .
Q. How does tautomerism impact the reactivity and biological activity of triazolo-thiadiazine derivatives?
Methodological Answer:
- Keto-enol equilibrium : X-ray studies of 3-(1H-indol-2-yl)-7H-triazolo-thiadiazin-6-ol confirmed enol dominance in the solid state, which shifts to keto forms in solution, altering hydrogen-bonding capacity and binding affinity .
- pH-dependent tautomerism : At physiological pH (7.4), the thiadiazine ring adopts a planar conformation, enhancing π-stacking with target proteins (e.g., COX-2), as inferred from crystallographic data .
Q. What role do inorganic salts play in modulating the solubility and bioavailability of this compound?
Methodological Answer:
- Salt formation : Sodium or potassium salts of 6-(2,6-dichlorophenyl)-3-(3-methyl-1H-pyrazol-5-yl) derivatives increase aqueous solubility by 3–5-fold, improving oral bioavailability .
- Ionic interactions : Divalent cations (e.g., Mg²⁺) stabilize the thiadiazine ring in gastric fluid, as shown in simulated digestion studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
